Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a versatile chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyridine derivatives are often used in drug design due to their isosteric relationship with indole and purine, as well as their increased metabolic stability .
Biochemical Pathways
The fluoropyrazolo[1,5-a]pyridine scaffold, which is structurally similar, has been used in the design of drugs for the treatment of autoimmune diseases and pi3k-γ kinase inhibitors .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with appropriate reagents. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 5-carboxypyrazolo[1,5-a]pyridine-3-carboxylate.
Reduction: Methyl 5-hydroxymethylpyrazolo[1,5-a]pyridine-3-carboxylate.
Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are used in optical applications.
Fluoropyrazolo[1,5-a]pyridines: These derivatives are known for their use in drug design, particularly as kinase inhibitors.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its utility in drug design and material science make it a valuable compound .
Properties
IUPAC Name |
methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPBXOYVKDTSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.